molecular formula C26H33NaO8 B1676478 Methylprednisolone sodium succinate CAS No. 2375-03-3

Methylprednisolone sodium succinate

Cat. No. B1676478
CAS RN: 2375-03-3
M. Wt: 496.5 g/mol
InChI Key: FQISKWAFAHGMGT-SGJOWKDISA-M
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Description

Methylprednisolone sodium succinate is a corticosteroid (cortisone-like medicine or steroid). It works on the immune system to help relieve swelling, redness, itching, and allergic reactions . It is the sodium succinate ester of methylprednisolone, and it occurs as a white, or nearly white, odorless hygroscopic, amorphous solid .


Synthesis Analysis

The synthesis of Methylprednisolone sodium succinate involves the use of substitutes, chloroforms, methyl alcohol, sodium aqueous solution, and glacial acetic acid aqueous solution . An HPLC method has been developed to determine methylprednisolone and its derivatives with high linearity, repeatability, sensitivity, selectivity .


Molecular Structure Analysis

The chemical name for Methylprednisolone Sodium Succinate is pregna-1,4-diene-3,20 dione,21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-monosodium salt, (6α, 11β), and the molecular weight is 496.53 .


Chemical Reactions Analysis

Methylprednisolone sodium succinate gives three peaks methylprednisolone (MP), 17-methylprednisolone hemisuccinate (17-MPHS), and methylprednisolone hemisuccinate (MPHS) that share in the assay determination as total MP . It is used on a wide scale in prescribed anti-inflammatory drugs as a common use .


Physical And Chemical Properties Analysis

Methylprednisolone sodium succinate occurs as a white, or nearly white, odorless hygroscopic, amorphous solid . It is very soluble in water and in alcohol; it is insoluble in chloroform and is very slightly soluble in acetone .

Scientific Research Applications

Acute Spinal Cord Injury

MPSS has been evaluated for its efficacy in the management of acute SCI. The guidelines suggest a nuanced approach to MPSS administration, recommending against its use beyond 8 hours after injury due to lack of significant benefits and potential risks. However, it may be considered within 8 hours of injury as an option, albeit with modest improvements in motor scores observed in some cases. This conditional recommendation reflects the ongoing debate over MPSS's role in SCI management, emphasizing the need for personalized clinical decision-making based on the timing of intervention and patient-specific factors (Fehlings et al., 2017), (Fehlings et al., 2017).

Experimental Models of Spinal Cord Injury

In an experimental setting, MPSS showed potential for protecting spinal neurons and glia in vitro against acute injury. Its application after a pathological event could partially mitigate damage to spinal glia induced by a dysmetabolic state, facilitating the reactivation of spinal networks. However, MPSS did not significantly protect neurons from excitotoxicity-induced damage nor restore network function in these models, indicating its limited neuroprotective capacity against certain types of spinal cord injuries (Sámano et al., 2016).

Patient Perspectives on MPSS Administration

Research involving patient perspectives on MPSS administration for SCI highlighted a preference for its use, despite the modest neurological benefits and potential risks. This indicates a gap between clinical guidelines and patient expectations, suggesting the importance of incorporating patient preferences into treatment decisions, especially in conditions with limited therapeutic options (Bowers et al., 2016).

Combination Therapies in Spinal Cord Injury

Studies also explored the effects of combining MPSS with other treatments, such as dantrolene or treadmill training, on SCI outcomes. These combinations did not significantly improve functional recovery or reduce neuronal and glial loss compared to MPSS alone, underscoring the challenges in enhancing the therapeutic efficacy of MPSS in SCI through adjunctive therapies (Rosado et al., 2014), (Liu et al., 2021).

Other Applications and Considerations

MPSS's applications extend beyond SCI, involving its use in other conditions like acute mycoplasma pneumonia and sepsis. Its ability to modulate inflammatory responses and potentially improve outcomes in these conditions suggests a broader therapeutic utility, albeit with the need for careful consideration of its benefits against potential risks (Wei, 2020), (Jerônimo et al., 2020).

Safety And Hazards

Methylprednisolone sodium succinate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

sodium;4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8.Na/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24;/h6,8,11,14,16-17,19,23,28,33H,4-5,7,9-10,12-13H2,1-3H3,(H,30,31);/q;+1/p-1/t14-,16-,17-,19-,23+,24-,25-,26-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQISKWAFAHGMGT-SGJOWKDISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2921-57-5 (Parent)
Record name Methylprednisolone sodium succinate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2023303
Record name Methylprednisolone sodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylprednisolone sodium succinate

CAS RN

2375-03-3
Record name Methylprednisolone sodium succinate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002375033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylprednisolone sodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-1,4-diene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-6-methyl-, monosodium salt, (6α,11β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLPREDNISOLONE SODIUM SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEC9GKY20K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,220
Citations
MG Fehlings, JR Wilson, JS Harrop… - Global spine …, 2017 - journals.sagepub.com
… The objective of this study was to conduct a systematic review to assess the comparative effectiveness and safety of high-dose methylprednisolone sodium succinate (MPSS) versus no …
Number of citations: 92 journals.sagepub.com
JM Braughler, ED Hall, ED Means, TR Waters… - Journal of …, 1987 - thejns.org
… Hall ED, Wolf DL, Braughler JM: Effects of a single large dose of methylprednisolone sodium succinate on experimental posttraumatic spinal cord ischemia. Dose-response and time-…
Number of citations: 250 thejns.org
MG Fehlings, JR Wilson, LA Tetreault… - Global spine …, 2017 - journals.sagepub.com
Introduction: The objective of this guideline is to outline the appropriate use of methylprednisolone sodium succinate (MPSS) in patients with acute spinal cord injury (SCI). Methods: A …
Number of citations: 151 journals.sagepub.com
CA Metz, GR Della Cuna, A Pellegrini, M Piazzi… - European Journal of …, 1989 - Elsevier
The effectiveness of an 8-week, 125 mg/day intravenous course of methylprednisolone sodium succinate (MPSS) for improving quality of life in patients with preterminal cancer was …
Number of citations: 211 www.sciencedirect.com
E Novak, SS Stubbs, CE Seckman… - Clinical Pharmacology …, 1970 - Wiley Online Library
… per kilogram of methylprednisolone sodium succinate were safe for use. … In comparison to the placebo group, the methylprednisolone sodium succinate group had a higher mean heart …
Number of citations: 140 ascpt.onlinelibrary.wiley.com
KV Rao, RC Andersen, TJ O'Brien - The American Journal of Medicine, 1982 - Elsevier
… Following the intravenous infusion of Solu-Medrol ® (methylprednisolone sodium succinate)… the patient was allergic to methylprednisolone sodium succinate but not to other ingredients. …
Number of citations: 65 www.sciencedirect.com
PL Toutain, GD Koritz, PM Fayolle… - Journal of …, 1986 - Wiley Online Library
… After intravenous methylprednisolone sodium succinate ad… hydrolysis of methylprednisolone sodium succinate followed … soluble prodrug, ie, methylprednisolone sodium succinate (2), …
Number of citations: 26 onlinelibrary.wiley.com
WG NAYLER, R Seabra-Gomes - Cardiovascular Research, 1976 - academic.oup.com
AUTHORS' SYNOPSIS The ability of 30 mg/litre methylprednisolone sodium succinate (MPSS) to modify the effects of hypoxia on isolated Langendorff-perfused rat hearts was …
Number of citations: 51 academic.oup.com
BN Cronstein - Current therapeutic research, 1995 - Elsevier
… The synthetic corticosteroid methylprednisolone sodium succinate is an … Because methylprednisolone sodium succinate is highly … the use of methylprednisolone sodium succinate …
Number of citations: 8 www.sciencedirect.com
AN Kong, GL Jungbluth, MT Pasko… - … : The Journal of …, 1990 - Wiley Online Library
The pharmacokinetics of methylprednisolone sodium succinate (MPHS) and methylprednisolone (MP) were determined in six patients undergoing open heart surgery with …

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